N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of pyrimidine, piperazine, and thienopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine and pyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N6S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H22N6S/c1-13-12-16(21-18(20-13)22(2)3)23-7-9-24(10-8-23)17-14-5-11-25-15(14)4-6-19-17/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
GZHGYGIZXFVFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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